tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate

Catalog No.
S6485787
CAS No.
2703774-13-2
M.F
C13H23NO3
M. Wt
241.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbama...

CAS Number

2703774-13-2

Product Name

tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate

IUPAC Name

tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-10-7-6-9(15)8-13(10,4)5/h10H,6-8H2,1-5H3,(H,14,16)

InChI Key

LAUDZGRQRZOSJN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CCC1NC(=O)OC(C)(C)C)C
  • Chemical Database Search: Searches of scientific databases like PubChem [] do not show any published research directly referencing this specific compound.
  • Patent Search: A patent search using resources like WIPO PatentScope [] might reveal some applications, but this would require further investigation into the specific patents and their descriptions.

While there is no direct research available for this compound, its structure offers some clues for potential applications:

  • Organic Synthesis: The presence of a carbamate functional group suggests this molecule could be a reactant or intermediate in organic synthesis. Carbamates are commonly used as protecting groups for amines.

Further Exploration:

If you are interested in learning more about this compound, you could try:

  • Contacting Chemical Suppliers: Some chemical suppliers may have information on the intended use of the compound, although this information might not be based on published research.
  • Scientific Literature Search with Similar Compounds: Searching for research on structurally similar molecules might provide insights into potential applications of tert-Butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate.

Tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate is an organic compound characterized by its molecular formula C${12}$H${21}$NO$_{3}$. It is primarily utilized as an intermediate in organic synthesis and pharmaceutical research due to its stability and reactivity. The compound features a tert-butyl group, a carbamate functional group, and a cyclohexyl moiety with a ketone functionality, which contribute to its unique chemical properties .

  • Oxidation: The compound can be oxidized to yield oxides or ketones.
  • Reduction: Reduction processes can convert the carbonyl group into an alcohol.
  • Substitution: The carbamate group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups under suitable conditions.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively .

The biological activity of tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate is noteworthy due to its potential interactions with biological targets. The carbamate moiety can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. This property makes it a candidate for the development of enzyme inhibitors in therapeutic applications .

The synthesis of tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-methyl-4-oxocyclohexylamine. This reaction is facilitated by a base such as triethylamine under anhydrous conditions to prevent hydrolysis. In industrial settings, continuous flow reactors are often employed to scale up production, allowing precise control over reaction conditions and improving yield and purity .

This compound finds applications across various fields:

  • Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceuticals: It acts as a precursor in developing pharmaceutical compounds.
  • Agrochemicals: Its properties make it suitable for use in producing specialty chemicals and agrochemicals .

Research into the interaction of tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate with biological systems has revealed its potential as an enzyme inhibitor. Studies have indicated that the compound can effectively inhibit specific enzymes by forming covalent bonds at their active sites. This mechanism is crucial for developing therapeutic agents targeting various diseases .

Tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate shares structural similarities with several other carbamate compounds. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
Tert-butyl (3-oxocyclohexyl)carbamate400899-84-50.90
Tert-butyl (3-oxocyclopentyl)carbamate847416-99-30.88
(S)-tert-butyl (3-oxocyclopentyl)carbamate167298-40-00.88
Tert-butyl cyclohexyl(3-hydroxypropyl)carbamate266690-55-50.86
Tert-butyl 3-oxocyclobutylcarbamate154748-49-90.86

The uniqueness of tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate lies in its specific structural features, such as the presence of both a tert-butyl group and a distinct cyclohexane derivative with a ketone functionality, which may confer unique reactivity and biological properties compared to these similar compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

241.16779360 g/mol

Monoisotopic Mass

241.16779360 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-25-2023

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